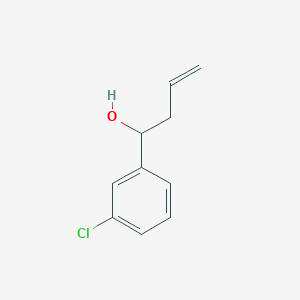

1-(3-Chlorophenyl)but-3-en-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chlorophenyl)but-3-en-1-ol is an organic compound with the molecular formula C10H11ClO and a molecular weight of 182.65. This compound features a chlorophenyl group attached to a butenol chain, making it a versatile molecule in organic synthesis and various applications.

Métodos De Preparación

The synthesis of 1-(3-Chlorophenyl)but-3-en-1-ol can be achieved through several methods. One common synthetic route involves the regioselective Heck reaction of aryl triflate with but-3-en-1-ol . This reaction typically requires palladium catalysts and specific reaction conditions to ensure high yield and selectivity. Industrial production methods may involve similar catalytic processes but on a larger scale, optimizing for cost-effectiveness and efficiency.

Análisis De Reacciones Químicas

1-(3-Chlorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.

Aplicaciones Científicas De Investigación

1-(3-Chlorophenyl)but-3-en-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic uses, such as anti-inflammatory or antimicrobial properties, is ongoing.

Industry: It serves as a precursor in the manufacture of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(3-Chlorophenyl)but-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance the compound’s binding affinity to these targets, influencing biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

1-(3-Chlorophenyl)but-3-en-1-ol can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)but-3-en-1-ol: This compound has a chlorine atom at the para position instead of the meta position, which can affect its reactivity and properties.

1-(3-Bromophenyl)but-3-en-1-ol: The bromine atom can influence the compound’s reactivity differently compared to chlorine, potentially altering its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Actividad Biológica

1-(3-Chlorophenyl)but-3-en-1-ol, a compound with significant biological implications, has been studied for its potential therapeutic effects and mechanisms of action. This article provides a comprehensive overview of its biological activity, including in vitro studies, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its chlorophenyl group attached to a butenol structure. The presence of the chlorine atom on the aromatic ring enhances its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antiproliferative , antimicrobial , and anti-inflammatory properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound on cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells. The compound exhibited an IC50 value indicative of potent antiproliferative activity, comparable to established chemotherapeutic agents.

Table 1: Antiproliferative Effects of this compound

The mechanism by which this compound exerts its antiproliferative effects involves the destabilization of microtubules, leading to cell cycle arrest and apoptosis. Flow cytometry analyses have shown that treatment with the compound results in significant accumulation of cells in the G2/M phase, indicating disruption of normal cell cycle progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that the compound exhibits bacteriostatic effects, inhibiting the growth of Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Effects of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in inflammatory conditions.

Case Studies

Several case studies have reported on patients treated with formulations containing this compound for various conditions. These reports indicate positive outcomes in terms of tumor reduction and symptom alleviation in inflammatory diseases.

Propiedades

IUPAC Name |

1-(3-chlorophenyl)but-3-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10,12H,1,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKABKPZDICDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC(=CC=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.